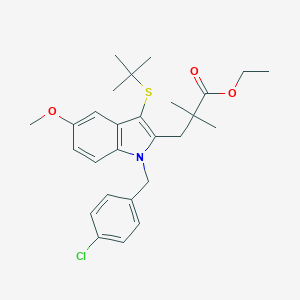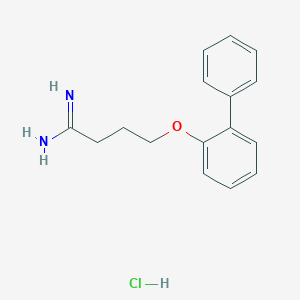
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, also known as BNPPC, is a chemical compound used in scientific research for its potential therapeutic applications. BNPPC is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
Mécanisme D'action
The mechanism of action of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the activity of certain enzymes and receptors that are involved in various cellular processes. For example, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow and smooth muscle relaxation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate depend on its specific molecular targets and the biological context in which it is used. In cancer research, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. In neurological disorders, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to improve cognitive function and to protect neurons from oxidative stress. In cardiovascular diseases, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to reduce blood pressure and to improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in lab experiments include its potential therapeutic applications, its well-characterized synthesis method, and its ability to target specific molecular pathways. The limitations of using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in lab experiments include its potential toxicity and its limited availability.
Orientations Futures
For Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate research include further studies on its molecular targets and pathways, development of more potent and selective derivatives, and clinical trials to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. In cancer research, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neurological disorders, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential neuroprotective properties and its ability to improve cognitive function. In cardiovascular diseases, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential vasodilatory effects and its ability to reduce blood pressure.
Propriétés
IUPAC Name |
benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBNBHMFTWHNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614409 | |
| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
136818-69-4 | |
| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)



![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)




